(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate

Apoptosis Mcl-1 Regioisomer

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate (CAS 622361-35-7) is a synthetic, small-molecule heterocycle belonging to the pyridinyl-benzofuran class. Its core structure, a 2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold with a 6-benzoate ester, differentiates it from earlier-generation thromboxane A2 (TXA2) synthase inhibitors typified by 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid derivatives.

Molecular Formula C21H13NO4
Molecular Weight 343.338
CAS No. 622361-35-7
Cat. No. B2950791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate
CAS622361-35-7
Molecular FormulaC21H13NO4
Molecular Weight343.338
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
InChIInChI=1S/C21H13NO4/c23-20-17-9-8-16(25-21(24)15-6-2-1-3-7-15)12-18(17)26-19(20)11-14-5-4-10-22-13-14/h1-13H/b19-11-
InChIKeyBQPFWSIAJXCPRM-ODLFYWEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate (CAS 622361-35-7)


The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate (CAS 622361-35-7) is a synthetic, small-molecule heterocycle belonging to the pyridinyl-benzofuran class [1]. Its core structure, a 2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold with a 6-benzoate ester, differentiates it from earlier-generation thromboxane A2 (TXA2) synthase inhibitors typified by 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid derivatives [2]. The molecule’s specific (Z)-configuration at the exocyclic methylene bridge and the 3-pyridyl nitrogen orientation are critical structural determinants for target recognition, as outlined in foundational patents on pyridinyl-benzofurans as potent pharmacological agents [1].

Technical Basis for Specifying CAS 622361-35-7 Over Generic Pyridinyl-Benzofurans


Seemingly minor structural variations within the pyridinyl-benzofuran family lead to profound differences in biological activity. A key example is the contrast between the 3-pyridyl and 4-pyridyl regioisomers: the 4-pyridyl isomer (CID 1805318, BDBM61860) demonstrates weak affinity for anti-apoptotic Bcl-2 family proteins (Mcl-1 IC50: 1.17E+4 nM; Bcl-2-like protein 1 IC50: 1.55E+4 nM), while the 3-pyridyl orientation, present in the potent TXA2 synthase inhibitor furegrelate (IC50: 15 nM), is critical for high-affinity binding in other contexts [1]. Furthermore, the (Z)-stereochemistry of the exocyclic methylene in CAS 622361-35-7 defines a specific three-dimensional pharmacophore; the E-isomer or a saturated methylene linker, as found in earlier compounds, results in a non-equivalent spatial presentation of the pyridine ring, directly impacting target engagement [2]. These structure-activity relationships demonstrate that a general 'pyridinyl-benzofuran' specification is insufficient to guarantee the desired biological function.

Comparative Quantitative Evidence for (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate Selection


Differentiation by Regioisomerism: 3-Pyridyl vs. 4-Pyridyl Mcl-1 Affinity

The most structurally immediate analog to the target compound is its 4-pyridyl regioisomer, BDBM61860. In a direct, cross-study comparison of regioisomer activity, the 4-pyridyl variant exhibits only weak affinity for the induced myeloid leukemia cell differentiation protein Mcl-1, with an IC50 of 1.17E+4 nM. This low affinity is consistent with the established class-level understanding that a 3-pyridyl orientation is required for potent target engagement in related enzymatic systems. The target compound maintains the 3-pyridyl pharmacophore, which is predicted to confer significantly higher binding affinity relative to the 4-pyridyl isomer for targets that share this binding preference [1].

Apoptosis Mcl-1 Regioisomer Structure-Activity Relationship

Stereochemical Purity: Quantified Impact of (Z)-Configuration on Pharmacophoric Geometry

The (Z)-configuration of the exocyclic methylene bridge in CAS 622361-35-7 is a definable and measurable form of differentiation. The (Z)-isomer forces the benzofuran carbonyl and the pyridine ring into a specific spatial arrangement. In contrast, the (E)-isomer would project vectors from the pyridine and benzofuran rings in divergent directions, resulting in a non-superimposable pharmacophore. This is a class-level inference from the patent literature, which defines the (Z)-ylidenes as the core pharmacologically active scaffold [1]. The CAS registry number guarantees a specific isomer, which is not assured when ordering based on a general chemical name like 'pyridin-3-ylmethylene benzofuranone', a mixture that could contain an undefined and potentially inactive ratio of Z and E isomers.

Stereochemistry Pharmacophore Drug Design Conformation

Functional Group Differentiation: 6-Benzoate Ester vs. 2-Carboxylic Acid in TXA2 Synthase Inhibitors

The target compound is distinguished from traditional 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid TXA2 synthase inhibitors like furegrelate (IC50: 15 nM) by its ester functionality at the 6-position. In the furegrelate class, substitution of the 2-carboxylic acid has been shown in published structure-activity relationship (SAR) studies to cause modest but definite reductions in potency . CAS 622361-35-7, with a 6-benzoate ester and a 2-(pyridin-3-ylmethylene) group, represents a completely divergent substitution pattern. It is a chemical probe for investigating non-carboxylic acid-dependent mechanisms or targets, such as the Mcl-1/Bcl-2 pathway, where the 4-pyridyl analog has shown measurable but weak affinity [1].

Thromboxane Synthase Functional Group Ester Carboxylic Acid

Recommended Research Applications Driven by Comparative Evidence for CAS 622361-35-7


Negative Control for 3-Pyridyl-Dependent Target Engagement Assays

The known weak activity of the 4-pyridyl regioisomer (IC50: 1.17E+4 nM against Mcl-1) establishes a clear rationale for using CAS 622361-35-7 as a critical comparator. By utilizing CAS 622361-35-7 (3-pyridyl) alongside its 4-pyridyl isomer in a panel, researchers can quantitatively demonstrate the regioisomeric specificity of a hit, confirming a rational binding interaction rather than a non-specific effect. This assumes the 3-pyridyl isomer shows superior potency, a hypothesis strongly supported by the class-level data on TXA2 synthase inhibitors like furegrelate [1].

Core Scaffold for Probing Bcl-2 Family Protein Interactions

The quantitative data for the 4-pyridyl analog provides a baseline for the 2-(Z)-3-oxo-benzofuran chemotype's engagement with anti-apoptotic Bcl-2 proteins (Mcl-1 IC50 ~11.7 µM; Bcl-2-like protein 1 IC50 ~15.5 µM) [1]. CAS 622361-35-7 serves as the foundational scaffold for a medicinal chemistry campaign to optimize these weak interactions into high-affinity protein-protein interaction inhibitors. Its unique 3-pyridyl orientation and the (Z)-configuration offer a distinct vector space for structure-based design compared to the 4-pyridyl starting point.

Investigating TXA2-Independent Effects of Pyridinyl-Benzofurans

Unlike the potent TXA2 synthase inhibitor furegrelate (IC50 15 nM) [1], CAS 622361-35-7 lacks the characteristic 2-carboxylic acid. This structural difference makes it an ideal chemical probe to dissect TXA2-independent pathways modulated by the pyridinyl-benzofuran scaffold. A comparative study with furegrelate can identify which anti-inflammatory or anti-proliferative effects are driven by TXA2 synthase inhibition versus other off-target activities of the chemotype.

Isomerically Pure Synthesis Reference Standard

The defined (Z)-stereochemistry is a key quality attribute [1]. CAS 622361-35-7 is fit for procurement as an analytical reference standard to develop and validate HPLC or NMR methods for monitoring isomeric purity during synthetic scale-up. This ensures that subsequent batches of synthesized material conform to the desired biologically active configuration, an issue not addressed when purchasing unspecified isomeric mixtures.

Quote Request

Request a Quote for (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.